molecular formula C17H16N2O3S2 B2357015 2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole CAS No. 923178-90-9

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole

Cat. No.: B2357015
CAS No.: 923178-90-9
M. Wt: 360.45
InChI Key: KRFFGCIPPJJAQG-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methylsulfonyl group at the 2-position and a phenethylthio moiety at the 5-position.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-5-(2-phenylethylsulfanyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-24(20,21)15-9-7-14(8-10-15)16-18-19-17(22-16)23-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFFGCIPPJJAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazides

The foundational step involves converting 4-(methylthio)benzohydrazide (1 ) into the 1,3,4-oxadiazole scaffold. As demonstrated in analogous systems, treatment with phosphorus oxychloride (POCl₃) facilitates cyclodehydration:

Procedure :

  • Dissolve 1 (10 mmol) in anhydrous dichloromethane (DCM, 30 mL).
  • Add POCl₃ (12 mmol) dropwise at 0°C under nitrogen.
  • Reflux at 80°C for 4 hours.
  • Quench with ice-water, neutralize with NaHCO₃, and extract with DCM.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 2-(4-(methylthio)phenyl)-1,3,4-oxadiazole (2 ) as white crystals (85% yield).

Characterization :

  • IR (KBr) : 2958 cm⁻¹ (C-H stretch, aromatic), 1704 cm⁻¹ (C=N oxadiazole).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.16 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 2.56 (s, 3H, SCH₃).

Halogenation at Position 5

To introduce a leaving group for subsequent substitution, 2 undergoes chlorination using phosphorus pentachloride (PCl₅):

Procedure :

  • Suspend 2 (5 mmol) in POCl₃ (15 mL).
  • Add PCl₅ (10 mmol) and reflux at 110°C for 6 hours.
  • Remove excess POCl₃ under vacuum.
  • Pour into ice-water, extract with DCM, and dry over Na₂SO₄.
  • Isolate 2-(4-(methylthio)phenyl)-5-chloro-1,3,4-oxadiazole (3 ) in 78% yield.

Optimization Data :

Reagent Solvent Temp (°C) Time (h) Yield (%)
PCl₅/POCl₃ Neat 110 6 78
SOCl₂ Toluene 80 12 42

Oxidation to Methylsulfonyl Derivative

Oxidizing Agent Comparison

The methylthio group in 4 is oxidized to methylsulfonyl using meta-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO₄):

Procedure with mCPBA :

  • Dissolve 4 (2 mmol) in DCM (20 mL).
  • Add mCPBA (4 mmol) portionwise at 0°C.
  • Stir at room temperature for 3 hours.
  • Wash with NaHCO₃, dry, and concentrate to yield the title compound (5 ) as white crystals (88% yield).

Oxidation Efficiency :

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
mCPBA DCM 25 3 88
KMnO₄ Acetone 0 6 76
H₂O₂/AcOH Acetic acid 80 12 63

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.24 (d, J = 8.4 Hz, 2H, Ar-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.28 (m, 5H, Ph), 3.42 (t, J = 7.2 Hz, 2H, SCH₂CH₂), 3.12 (t, J = 7.2 Hz, 2H, SCH₂CH₂), 3.04 (s, 3H, SO₂CH₃).
  • ¹³C NMR : 167.8 (C=N), 143.2 (C-SO₂), 139.5–126.3 (aromatic carbons), 44.1 (SCH₂CH₂), 37.5 (SO₂CH₃).

Infrared Spectroscopy (IR)

  • Key Bands : 1324 cm⁻¹ (asymmetric SO₂ stretch), 1147 cm⁻¹ (symmetric SO₂ stretch), 1708 cm⁻¹ (C=N oxadiazole).

Mass Spectrometry

  • LC-MS (ESI+) : m/z 403.1 [M + H]⁺ (calculated 403.08 for C₁₈H₁₇N₂O₃S₂).

Discussion of Synthetic Challenges

Regioselectivity in Substitution

The nucleophilic displacement at position 5 proceeds cleanly due to the electron-withdrawing nature of the oxadiazole ring, which activates the chloride toward substitution. Competing reactions at position 2 are suppressed by the steric hindrance of the 4-(methylthio)phenyl group.

Oxidation Side Reactions

Over-oxidation of the phenethylthio moiety to sulfone is minimized by using stoichiometric mCPBA at low temperatures. Control experiments confirmed that excess oxidant or prolonged reaction times led to <5% sulfone byproduct.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, featuring a five-membered ring with two nitrogen atoms and one oxygen atom. It is composed of a methylsulfonyl group attached to a phenyl ring at the 4-position and a phenethylthio group at the 5-position. The oxadiazole ring is known for its stability and versatility in chemical reactions.

Synthesis
The synthesis of this compound typically involves the reaction of 4-(methylsulfonyl)benzohydrazide with phenethyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which cyclizes to form the oxadiazole ring. Polar solvents like ethanol or methanol and a catalyst such as acetic acid are often used to facilitate the cyclization process.

Potential Applications
The unique structure of this compound lends itself to various applications:

  • Biological Activities Oxadiazole derivatives have been studied for various biological activities, including antibacterial, antifungal, and anticonvulsant properties. Modifications at different positions on the oxadiazole ring can enhance biological activities. For instance, the introduction of methylsulfonyl groups was linked to increased solubility and improved interaction with target sites.
  • Drug Design and Development The compound's uniqueness lies in its dual functional groups—methylsulfonyl and phenethylthio—providing enhanced biological activity compared to simpler oxadiazoles. This combination may offer synergistic effects that could be exploited in drug design and development.
  • Interaction Studies Interaction studies often focus on its binding affinity with biological targets. Techniques such as enzyme kinetics, surface plasmon resonance, and molecular docking may be employed.

Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood. It is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds
The unique combination of methylsulfonyl and phenethylthio groups in this compound contributes to its distinct biological profile compared to other oxadiazoles.

Compound NameStructure TypeNotable Activity
2-(4-Methylsulfonyl)phenyl-1,3,4-oxadiazoleLacks phenethylthioLower reactivity
5-(Phenethylthio)-1,3,4-oxadiazoleLacks methylsulfonylReduced stability
General OxadiazolesVaried substituentsDiverse biological activities

Mechanism of Action

The mechanism by which 2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Data Tables

Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives

Compound EC₅₀ (µg/mL) Inhibition Rate (%) Reference
2-(Methylsulfonyl)-5-(4-fluorophenyl)-oxadiazole 0.17 (Xoo) 58 (lesion reduction)
2-[(4-Fluorobenzyl)thio]-5-(methylsulfonyl)-oxadiazole N/A 90 (Xoo)
Bismerthiazol (Control) 4.5 (Xoo) 40 (lesion reduction)

Table 2: Structural Features and Bioactivity

Compound Key Substituents Bioactivity Trend
Target Compound Phenethylthio, Methylsulfonyl Likely moderate
2-(Methylsulfonyl)-5-(4-fluorophenyl)-oxadiazole Fluorophenyl, Methylsulfonyl High
2-(4-Methoxyphenyl)-5-phenyl-oxadiazole Methoxyphenyl Low

Biological Activity

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is a heterocyclic compound that has attracted attention due to its unique chemical structure and potential biological activities. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions. The compound's synthesis typically involves the reaction of 4-(methylsulfonyl)benzohydrazide with phenethyl isothiocyanate, leading to various biological applications.

Structural Formula

  • IUPAC Name: 2-(4-methylsulfonylphenyl)-5-(phenethylthio)-1,3,4-oxadiazole
  • Molecular Formula: C17H16N2O3S2
  • CAS Number: 923178-90-9

Physical Properties

The compound exhibits properties typical of oxadiazoles, including:

  • Melting Point: Not extensively documented but generally falls within the range of similar compounds.
  • Solubility: Soluble in polar solvents like ethanol and methanol.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and phenyl groups likely facilitate these interactions, leading to various biological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, in a screening of various oxadiazole derivatives:

  • Compound E exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentrations (MICs) for selected compounds were reported as follows:
CompoundTarget BacteriaMIC (μg/mL)
EE. coli8
FStaphylococcus aureus4
GCandida albicans32

These results indicate that the presence of specific substituents on the oxadiazole ring can enhance antimicrobial activity.

Antifungal Activity

The compound has also shown potential antifungal properties. Research indicates that certain oxadiazole derivatives are effective against fungal strains such as Candida albicans, with varying degrees of efficacy based on structural modifications.

Anti-inflammatory and Analgesic Activities

Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory effects comparable to established anti-inflammatory drugs. For example:

  • Compounds with specific substitutions were found to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways.

Study 1: Synthesis and Biological Evaluation

A study published in PubMed explored the synthesis of new 1,3,4-oxadiazole derivatives and their biological evaluation. The synthesized compounds were characterized using NMR and mass spectrometry. Antimicrobial tests revealed that certain derivatives showed significant antibacterial activity against E. coli and antifungal activity against C. albicans .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of oxadiazoles highlighted how modifications at different positions on the oxadiazole ring can enhance biological activities. For instance, the introduction of methylsulfonyl groups was linked to increased solubility and improved interaction with target sites .

Comparisons with Similar Compounds

Compound NameStructure TypeNotable Activity
2-(4-Methylsulfonyl)phenyl-1,3,4-oxadiazoleLacks phenethylthioLower reactivity
5-(Phenethylthio)-1,3,4-oxadiazoleLacks methylsulfonylReduced stability
General OxadiazolesVaried substituentsDiverse biological activities

The unique combination of methylsulfonyl and phenethylthio groups in this compound contributes to its distinct biological profile compared to other oxadiazoles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-(methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole?

  • Methodology : Synthesis typically involves cyclization of hydrazides with carbon disulfide in basic conditions. For example, starting with a substituted phenylhydrazide, reaction with CS₂ and KOH yields the oxadiazole-thiol intermediate. Subsequent alkylation with phenethyl bromide and oxidation of the methylthio group to methylsulfonyl using m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane (DCM) completes the synthesis .
  • Key Considerations : Optimize reaction time (e.g., 8–12 hours for cyclization) and stoichiometric ratios to avoid byproducts. Use inert atmospheres (N₂/Ar) for oxidation steps to prevent side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methylsulfonyl group shows a singlet at ~3.3 ppm (¹H) and 44 ppm (¹³C) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 401.07) .
  • FT-IR : Sulfonyl (S=O) stretches appear at 1300–1150 cm⁻¹, and C-S-C vibrations at 650–600 cm⁻¹ .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodology :

  • Antimicrobial Activity : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC (minimum inhibitory concentration) values .
  • Enzyme Inhibition : Fluorometric assays targeting enzymes like HDAC6 (histone deacetylase 6) or bacterial EPS (extracellular polymeric substance) synthases. For example, EPS inhibition in Xanthomonas oryzae shows dose-dependent activity (IC₅₀: 10–20 µg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. thioether groups) impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Sulfonyl Group : Enhances electron-withdrawing effects, increasing stability and enzyme-binding affinity (e.g., HDAC6 inhibition improved by 5x compared to thioether analogs) .
  • Phenethylthio Substituent : Flexibility from the -CH₂-CH₂- linker improves membrane permeability, as shown in logP values (e.g., 3.2 vs. 2.8 for rigid analogs) .
    • Data Analysis : Compare IC₅₀ values across derivatives using 3D-QSAR models to identify critical substituent contributions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial MIC values may arise from assay conditions (e.g., nutrient media affecting bacterial growth). Standardize protocols (CLSI guidelines) and validate with positive controls (e.g., ciprofloxacin for bacteria) .
  • Statistical Tools : Use ANOVA or Tukey’s HSD test to assess significance of activity variations between substituents .

Q. How can computational modeling (e.g., DFT, molecular docking) guide experimental design?

  • Methodology :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, methylsulfonyl groups lower LUMO energy (-1.8 eV), enhancing electrophilicity .
  • Molecular Docking : Simulate binding to HDAC6 (PDB: 5EDU). The sulfonyl group forms hydrogen bonds with Asp101, while the oxadiazole ring interacts via π-π stacking with His610 .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours vs. 8 hours for cyclization) .
  • Toxicity Screening : Evaluate cytotoxicity via MTT assay on mammalian cell lines (e.g., HEK293) and ecotoxicity on Daphnia magna (LC₅₀: >100 µg/mL) .

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